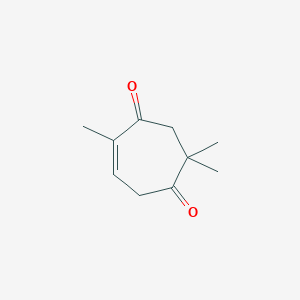![molecular formula C25H38O4 B13809982 Androst-5-en-17-one,7-hydroxy-3-[(1-oxohexyl)oxy]-,(3beta)-(9CI)](/img/structure/B13809982.png)
Androst-5-en-17-one,7-hydroxy-3-[(1-oxohexyl)oxy]-,(3beta)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Androst-5-en-17-one,7-hydroxy-3-[(1-oxohexyl)oxy]-,(3beta)-(9CI) is a steroidal compound with a complex structure. It is a derivative of androstane, characterized by the presence of a hydroxy group at the 7th position and an oxohexyl group at the 3rd position. This compound is part of a broader class of steroids that play significant roles in various biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Androst-5-en-17-one,7-hydroxy-3-[(1-oxohexyl)oxy]-,(3beta)-(9CI) typically involves multi-step organic reactions. The starting material is often a simpler steroidal compound, which undergoes functional group modifications to introduce the hydroxy and oxohexyl groups. Common synthetic routes include:
Hydroxylation: Introduction of the hydroxy group at the 7th position using reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Esterification: Formation of the oxohexyl ester at the 3rd position through a reaction with hexanoic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors for efficient and scalable reactions. The use of advanced purification methods such as chromatography and crystallization ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Androst-5-en-17-one,7-hydroxy-3-[(1-oxohexyl)oxy]-,(3beta)-(9CI) can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a ketone using oxidizing agents like chromium trioxide or PCC.
Reduction: Reduction of the oxohexyl ester to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the 3rd position, where the oxohexyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of 7-keto derivatives.
Reduction: Formation of 3-hydroxy derivatives.
Substitution: Formation of various substituted steroids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Androst-5-en-17-one,7-hydroxy-3-[(1-oxohexyl)oxy]-,(3beta)-(9CI) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its role in steroid metabolism and its effects on various biological pathways.
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of certain endocrine disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a research tool in drug development.
Mecanismo De Acción
The mechanism of action of Androst-5-en-17-one,7-hydroxy-3-[(1-oxohexyl)oxy]-,(3beta)-(9CI) involves its interaction with steroid receptors in the body. It can bind to androgen receptors, influencing gene expression and modulating various physiological processes. The hydroxy and oxohexyl groups play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Epiandrosterone: A metabolite of testosterone with weak androgenic activity.
Androstenediol: An intermediate in the biosynthesis of testosterone with both androgenic and estrogenic activity.
Androstenedione: A precursor to testosterone and estrogen, commonly used in steroid synthesis.
Uniqueness
Androst-5-en-17-one,7-hydroxy-3-[(1-oxohexyl)oxy]-,(3beta)-(9CI) is unique due to its specific functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C25H38O4 |
|---|---|
Peso molecular |
402.6 g/mol |
Nombre IUPAC |
[(3S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] hexanoate |
InChI |
InChI=1S/C25H38O4/c1-4-5-6-7-22(28)29-17-10-12-24(2)16(14-17)15-20(26)23-18-8-9-21(27)25(18,3)13-11-19(23)24/h15,17-20,23,26H,4-14H2,1-3H3/t17-,18-,19-,20?,23-,24-,25-/m0/s1 |
Clave InChI |
RXORLPBXFCOEPQ-JPBSIOFRSA-N |
SMILES isomérico |
CCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C(C=C2C1)O)CCC4=O)C)C |
SMILES canónico |
CCCCCC(=O)OC1CCC2(C3CCC4(C(C3C(C=C2C1)O)CCC4=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


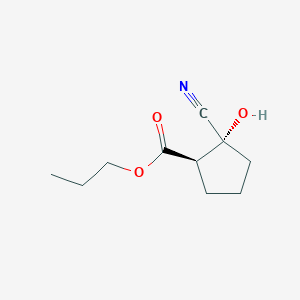
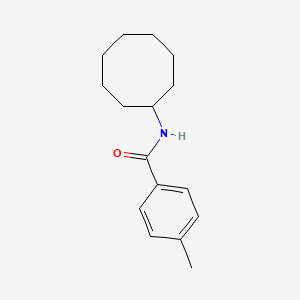
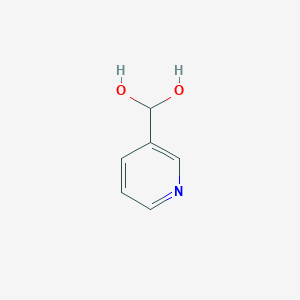
![1-[5-Amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol](/img/structure/B13809925.png)
![4-Chloro-3-(3-isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)aniline](/img/structure/B13809927.png)
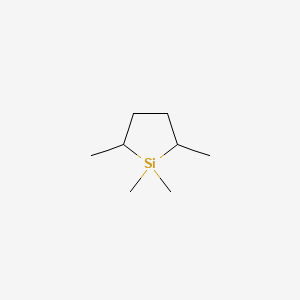
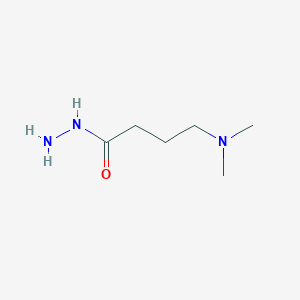
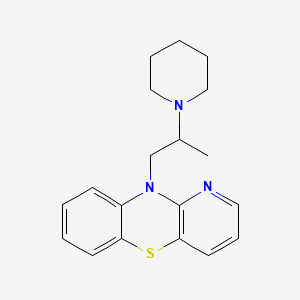
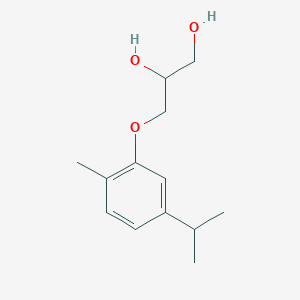

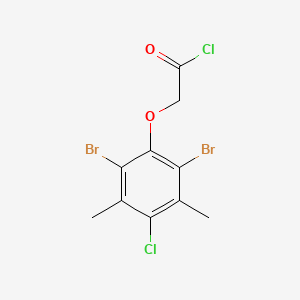
![Octadecanoic acid, 2-[(2-hydroxyethyl)amino]ethyl ester](/img/structure/B13809966.png)

